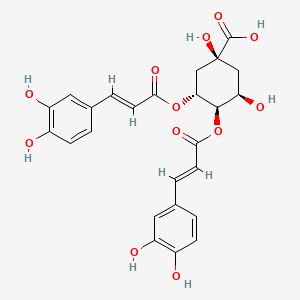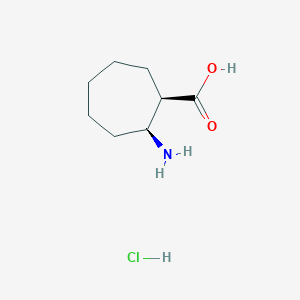
3,4-二咖啡酰奎尼酸
描述
3,4-Dicaffeoylquinic acid (3,4-DCQA) is a polyphenol compound found in many plants, including citrus fruits, apples, and coffee. It is a derivative of caffeic acid and has been studied for its potential pharmacological activities. It is also known as Isochlorogenic acid B .
Synthesis Analysis
The transcription factor AtMYB11 regulates the biosynthesis of 3,4-Dicaffeoylquinic acid. Constitutive expression of AtMYB11 enhances the expression of genes in the phenylpropanoid biosynthesis pathway, resulting in the accumulation of flavonoids and chlorogenic acid in tobacco and tomato plants .Molecular Structure Analysis
The molecular formula of 3,4-Dicaffeoylquinic acid is C25H24O12 . It has a caffeoyl moiety attached with a hexacyclic quinic acid in its structure .Chemical Reactions Analysis
3,4-Dicaffeoylquinic acid is a reactive phenolic compound that has been shown to have antibacterial efficacy in vitro . The compound also inhibits the activity of a number of enzymes, including both matrix metalloproteinase and carbohydrate ester .Physical And Chemical Properties Analysis
3,4-Dicaffeoylquinic acid is a solid compound with an off-white to light yellow color . It has a molecular weight of 516.45 . It is slightly soluble in methanol .科学研究应用
代谢谱分析和健康益处
- 大鼠中的代谢谱分析:Zhao 等人 (2021) 开发了一种使用超高效液相色谱和线性离子阱-轨道阱质谱法来鉴定大鼠中 3,4-二咖啡酰奎尼酸 (3,4-DiCQA) 代谢物的方法。他们鉴定了 67 种代谢物,并得出结论,3,4-DiCQA 在体内的主要代谢反应包括水解、甲基化、氢化、水合、脱羟基、脱氢、硫酸结合和葡萄糖醛酸结合。这项研究突出了 3,4-DiCQA 的复杂代谢及其各种生物活性,如抗氧化、抗炎、抗菌、抗病毒、抗癌、降血糖、降血压和保肝作用 (Zhao 等人,2021)。
抗病毒特性
- 抗乙型肝炎活性:Wu 等人 (2012) 探讨了从 Laggera alata 中分离出的 3,4-O-二咖啡酰奎尼酸的抗乙型肝炎活性。该化合物在体外和体内均显着抑制乙型肝炎病毒表面抗原 (HBsAg) 和乙型肝炎 e 抗原 (HBeAg) 的产生,表明其对乙型肝炎病毒具有潜在的抗病毒特性 (Wu 等人,2012)。
抗氧化和神经保护作用
- 对自由基清除性质的影响:Makola 等人 (2016) 进行了一项研究,比较了 3,5-二咖啡酰奎尼酸 (diCQA) 几何异构体的抗氧化特性,包括天然存在的反式-反式异构体和由紫外线辐射产生的顺式异构体。研究得出的结论是,所有异构体都是有效的自由基清除剂,其中反式-反式异构体显示出与没食子酸(一种市售抗氧化剂)相当的抗氧化活性 (Makola 等人,2016)。
治疗应用
- 在糖尿病管理中的潜力:El-Askary 等人 (2022) 研究了来自青蒿叶的二咖啡酰奎尼酸对糖尿病及其并发症的保护作用。这些化合物显着抑制了与糖尿病管理相关的酶,并具有强大的抗氧化作用,表明它们作为治疗糖尿病及其并发症的治疗剂的潜力 (El-Askary 等人,2022)。
皮肤病学益处
- 促进黑色素合成:Mamat 等人 (2017) 评估了异绿原酸 A(也称为 3,5-二咖啡酰奎尼酸)对 B16 细胞中黑色素合成的影响。研究发现,该化合物上调了黑色素产生和酪氨酸酶活性,表明其在治疗皮肤色素减退症中的潜在用途 (Mamat 等人,2017)。
作用机制
3,4-Dicaffeoylquinic acid has antioxidative, DNA protective, neuroprotective, and hepatoprotective properties . It exerts apoptosis-mediated cytotoxicity and α-glucosidase inhibitory effects . It possesses a unique mechanism of anti-influenza viral activity, that is, enhancing viral clearance by increasing TRAIL . The upregulation of HO-1 may contribute to the anti-HBV effect of this compound by reducing the stability of the HBV core protein, which blocks the refill of nuclear HBV cccDNA .
属性
IUPAC Name |
(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCLZKMFXSILNL-PSEXTPKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,4-Di-O-caffeoylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4,5-Dicaffeoylquinic acid | |
CAS RN |
14534-61-3, 89886-31-7 | |
| Record name | 3,4-Di-O-caffeoylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dicaffeoylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-DICAFFEOYLQUINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45777W94HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Di-O-caffeoylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234 - 238 °C | |
| Record name | 3,4-Di-O-caffeoylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-({(4-Carboxybutyl)[2-(5-Fluoro-2-{[4'-(Trifluoromethyl)biphenyl-4-Yl]methoxy}phenyl)ethyl]amino}methyl)benzoic Acid](/img/structure/B3417223.png)




